Ortho-Fluorobenzyl at N5 Enables Distinct Hydrogen-Bond Acceptor Profile vs. 3-Fluorobenzyl or Unsubstituted Analogs
The ortho‑fluorobenzyl substituent at N5 introduces a total of 4 hydrogen‑bond acceptors (1 carbonyl oxygen + 1 pyrazine nitrogen + 1 pyrazole nitrogen + 1 aryl fluorine) compared to only 3 H‑bond acceptors for the des‑fluoro parent compound 2‑(4‑methylphenyl)pyrazolo[1,5‑a]pyrazin‑4(5H)‑one (CAS 1338668‑96‑4) . The fluorine atom at the ortho position of the benzyl ring can engage in orthogonal multipolar interactions (C–F···H–C and C–F···C=O) that are geometrically unavailable to meta‑ or para‑fluorobenzyl isomers [1]. This difference is critical for kinase hinge‑binding motifs where precise hydrogen‑bond geometry governs selectivity [2].
| Evidence Dimension | Hydrogen-bond acceptor count and fluorine substitution pattern |
|---|---|
| Target Compound Data | 4 H-bond acceptors; ortho-fluorobenzyl |
| Comparator Or Baseline | 2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338668-96-4): 3 H-bond acceptors; no fluorine |
| Quantified Difference | +1 H-bond acceptor; ortho-fluoro vs. no fluorine |
| Conditions | Structural analysis (ACD/Labs Percepta predicted properties, ChemSpider) |
Why This Matters
An additional H‑bond acceptor and the ortho‑fluorine geometry can alter kinase selectivity profiles in ways that cannot be achieved with non‑fluorinated analogs, directly impacting SAR study outcomes.
- [1] Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886. View Source
- [2] Array Biopharma. US11028093 – 6-substituted pyrazolo[1,5-a]pyrazines as JAK inhibitors, demonstrating hinge-binding interaction requirements. View Source
